benzyl N-(anilinocarbothioyl)-N'-phenylimidothiocarbamate
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Overview
Description
Benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate is an organic compound that belongs to the class of thiocarbamates This compound is characterized by the presence of both benzyl and phenyl groups attached to a thiocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate typically involves the reaction of benzyl isothiocyanate with aniline and phenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamate moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(phenylcarbamothioyl)-N’-phenylimidothiocarbamate
- Phenyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate
- Benzyl N-(anilinocarbothioyl)-N’-methylimidothiocarbamate
Uniqueness
Benzyl N-(anilinocarbothioyl)-N’-phenylimidothiocarbamate is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical properties and reactivity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
67344-86-9 |
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Molecular Formula |
C21H19N3S2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
benzyl N-phenyl-N'-(phenylcarbamothioyl)carbamimidothioate |
InChI |
InChI=1S/C21H19N3S2/c25-20(22-18-12-6-2-7-13-18)24-21(23-19-14-8-3-9-15-19)26-16-17-10-4-1-5-11-17/h1-15H,16H2,(H2,22,23,24,25) |
InChI Key |
SAWCDQJOCBWGGR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=N\C(=S)NC2=CC=CC=C2)/NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC(=S)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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